molecular formula C19H19F2NO B457603 (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide CAS No. 329778-53-2

(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide

Cat. No. B457603
CAS RN: 329778-53-2
M. Wt: 315.4g/mol
InChI Key: RZZRMIYFOPKADZ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide, also known as DFP-17, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of enamide derivatives and has shown promising results in various studies related to biology and medicine.

Mechanism of Action

(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been shown to target a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. By inhibiting the activity of HSP90, this compound can induce cell death in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. Inflammatory cells, this compound can reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide in lab experiments is its high potency and specificity towards HSP90. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of HSP90 in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has shown promising results in various studies related to cancer and inflammation. However, there is still much to be learned about the potential of this compound in other areas of medicine. Some future directions for research on this compound could include:
- Investigating the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Studying the effects of this compound on the immune system and its potential use in treating autoimmune diseases.
- Exploring the use of this compound in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide involves the reaction of 3,4-difluoroaniline with 4-tert-butylcinnamaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been extensively studied for its potential use in scientific research, particularly in the field of medicine. This compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-16(20)17(21)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZRMIYFOPKADZ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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